4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide -

4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-4528667
CAS Number:
Molecular Formula: C17H12F3N3O
Molecular Weight: 331.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions typically involve the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For example, the reaction of 1,5-diarylpenta-1,4-dien-3-ones with aminoguanidine hydrochloride can yield 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles [].
  • Multicomponent Reactions: These reactions offer a convergent and efficient approach to pyrazole synthesis, often involving three or more reactants in a single reaction vessel. An example is the reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, which produces 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile [].
Molecular Structure Analysis
  • Substituents: The type, position, and electronic properties of substituents attached to the pyrazole ring significantly influence the compound's pharmacological profile. For example, the presence of electron-withdrawing groups like trifluoromethyl or halogen atoms can enhance potency or selectivity towards specific targets [, , , ].
  • Conformation: The spatial arrangement of atoms within the molecule, particularly the orientation of substituents relative to the pyrazole ring, can impact binding affinity and selectivity towards biological targets [, , ].
Mechanism of Action
  • Enzyme Inhibition: Pyrazoles can act as inhibitors of various enzymes involved in disease processes. For example, some derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, leading to anti-inflammatory effects []. Others target kinases like BCR-ABL, crucial for cancer cell growth and proliferation [, ].
  • Receptor Antagonism: Pyrazole derivatives can bind to specific receptors and block their activation by endogenous ligands. For instance, certain compounds act as glucagon receptor antagonists, offering potential therapeutic benefits for type 2 diabetes [].
Physical and Chemical Properties Analysis
  • Solubility: The solubility of pyrazole derivatives in water and organic solvents impacts their formulation and bioavailability [].
  • Lipophilicity: The balance between hydrophilicity and lipophilicity, often measured by the partition coefficient, influences a compound's ability to cross cell membranes and reach its target [].
  • Stability: The chemical stability of pyrazole derivatives under various conditions, such as pH and temperature, is crucial for storage and administration [].
Applications
  • Medicinal Chemistry: The development of novel therapeutics is a significant area of research for pyrazole derivatives. Compounds with potent and selective activities against various targets are being investigated for treating cancer [, , , , , ], inflammation [, ], and infectious diseases [, ].
  • Agricultural Chemistry: Pyrazole derivatives have shown promise as herbicides, insecticides, and fungicides. Their ability to inhibit plant-specific enzymes or disrupt essential metabolic pathways makes them valuable tools for crop protection [, ].
  • Materials Science: The unique electronic properties and structural features of certain pyrazole derivatives have led to their exploration as components in organic light-emitting diodes (OLEDs), solar cells, and other advanced materials [].

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

    3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    • Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative identified as a potent pan-BCR-ABL inhibitor, exhibiting efficacy even against the imatinib-resistant T315I mutant []. It shows remarkable anti-leukemic activity, particularly against the K-562 cell line, by potently inhibiting BCR-ABLWT and BCR-ABLT315I []. AKE-72 demonstrates strong inhibition of cell proliferation in Ba/F3 cells expressing both native and mutated BCR-ABL [].

    3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    • Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, effectively targeting even the treatment-resistant T315I gatekeeper mutant []. It demonstrates strong inhibition of both native BCR-ABL and the T315I mutant, showing promising efficacy in preclinical studies [].

    (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f)

    • Compound Description: Compound 10f belongs to a series of novel teraryl oxazolidinone compounds []. This specific derivative, characterized by its aromatic N-heterocyclic substituent at the pyrazole ring's 4-position, exhibits potent antibacterial activity []. Notably, 10f demonstrates a promising safety profile in MTT and hERG K+ channel inhibition assays []. Its phosphate form exhibits high water solubility, enhancing its suitability for in vivo testing []. In a MRSA systemic infection mouse model, 10f phosphate significantly improved survival rates compared to linezolid, a current standard treatment []. Moreover, it displays high oral bioavailability [].

    4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides

    • Compound Description: This series of compounds was synthesized from celecoxib, a known COX-2 inhibitor []. These derivatives demonstrated notable anti-inflammatory activity in the carrageenan-induced rat paw oedema model []. Some compounds in this series even surpassed celecoxib in their in vivo anti-inflammatory effects while exhibiting minimal to no ulcerogenic effects [].

    N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

    • Compound Description: MK-0893 is a potent, selective glucagon receptor antagonist []. It binds reversibly and competitively to the glucagon receptor, effectively blocking glucagon-induced glucose elevation []. This compound has shown promise in preclinical studies for the treatment of type 2 diabetes [].

    3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

    • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are considered potential targets for anti-inflammatory drugs []. It exhibits potent inhibition of both DDR1 and DDR2 kinases, showing significant selectivity over other kinases []. This compound has demonstrated promising anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model [].

    4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

    • Compound Description: CHMFL-ABL/KIT-155 is a highly potent type II ABL/c-KIT dual kinase inhibitor []. It exhibits a distinct hinge-binding mode compared to other type II inhibitors []. This compound shows potent antiproliferative activities against cancer cell lines driven by BCR-ABL/c-KIT, making it a potential candidate for developing new anticancer therapies [].

    Properties

    Product Name

    4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

    IUPAC Name

    4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

    Molecular Formula

    C17H12F3N3O

    Molecular Weight

    331.29 g/mol

    InChI

    InChI=1S/C17H12F3N3O/c18-17(19,20)13-3-1-4-14(11-13)22-16(24)12-5-7-15(8-6-12)23-10-2-9-21-23/h1-11H,(H,22,24)

    InChI Key

    KDGAANSFHPBMOJ-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(F)(F)F

    Canonical SMILES

    C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.